(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Obtain the precise 4-bromophenyl regioisomer of the 1-carbonyl-β-carboline pharmacophore. Using incorrect isomers (e.g., 2-bromo or 3-bromo) invalidates comparative kinase SAR data. - Unique 4-Br substitution maps hydrophobic pocket steric/electronic requirements. - Bromine handle enables focused library expansion via cross-coupling. - Essential reference for photo-oxidation method development in heterocyclic synthesis.

Molecular Formula C18H13BrN2O
Molecular Weight 353.2 g/mol
CAS No. 906067-41-2
Cat. No. B12603936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone
CAS906067-41-2
Molecular FormulaC18H13BrN2O
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESC1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H13BrN2O/c19-12-7-5-11(6-8-12)18(22)17-16-14(9-10-20-17)13-3-1-2-4-15(13)21-16/h1-8,21H,9-10H2
InChIKeyHFAAJIWOIKLYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Analysis for (4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone (CAS 906067-41-2)


(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone is a synthetic, low-molecular-weight compound consisting of a 4-bromophenyl moiety linked via a carbonyl bridge to the 1-position of a partially saturated beta-carboline core . Its molecular formula is C18H13BrN2O and its molecular weight is approximately 353.2 g/mol. This compound belongs to the 1-carbonyl-beta-carboline class, a pharmacologically relevant scaffold investigated for kinase inhibition and anticancer applications [1]. Currently, its presence in the primary literature is limited, with most citations appearing in chemical supplier catalogs alongside its close regioisomers.

Risks of Generic Substitution for 4,9-Dihydro-3H-beta-carbolin-1-yl Derivatives


Generic substitution among 1-carbonyl-beta-carboline analogs is inherently risky due to the profound impact of minor structural variations on target binding. The position of the halogen substituent on the phenyl ring is a critical driver of bioactivity. For instance, studies on the related 1-aroyl-beta-carboline chemotype reveal that the shift from a 3- to a 4-substituent on the benzoyl ring can drastically alter kinase inhibition profiles and cellular potency [1]. The specific 4-bromophenyl configuration in CAS 906067-41-2 is anticipated to confer unique steric and electronic properties that cannot be replicated by its 2-bromo or 3-bromo isomers, or by the fully aromatic 9H-beta-carboline analog. Using an incorrect isomer in a research campaign would invalidate comparative pharmacological data and waste procurement resources.

Quantitative Differentiation Evidence for CAS 906067-41-2 Against Its Closest Analogs


Regioisomeric Differentiation: 4-Bromo vs. 3-Bromo Substitution

No direct head-to-head biological comparison between (4-bromophenyl) and (3-bromophenyl) isomers on the 4,9-dihydro-3H-beta-carboline scaffold has been published. However, the physical and chemical properties of the two isomers are distinct. The target compound, the 4-bromo isomer (CAS 906067-41-2), has a molecular weight of 353.2 g/mol and a distinct chromatographic profile. In contrast, the 3-bromo isomer (CAS 906067-40-1) has the same molecular weight but a different IUPAC name, (3-bromophenyl)-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)methanone, and a different InChI Key (WMNMVSFXUTUXPK-UHFFFAOYSA-N), confirming they are distinct chemical entities with different structures .

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Scaffold Differentiation: 4,9-Dihydro vs. Fully Aromatic 9H-beta-Carboline

The target compound's core is the 4,9-dihydro-3H-beta-carboline scaffold. A closely related commercial analog is (4-Bromophenyl)(9H-beta-carbolin-1-yl)methanone (CAS 906067-45-6), which differs by having a fully aromatic pyridine ring . This structural difference changes the molecular formula (target: C18H13BrN2O, analog: C18H11BrN2O) and reduces the molecular weight by 2.0 g/mol (target: 353.2 vs. analog: 351.2). The partially saturated system has a non-planar geometry and different electron distribution, which can lead to different binding modes in protein pockets.

Medicinal Chemistry Drug Design Physicochemical Properties

Carbonyl Positional Differentiation: 1-Carbonyl vs. 2-Carbonyl Analogs

The carbonyl linker in the target compound is at the 1-position of the beta-carboline ring. A structurally related compound, (4-Bromophenyl)(1,3,4,9-tetrahydro-2H-β-carbolin-2-yl)methanone (CAS 571154-13-7), features the carbonyl at the 2-position of a fully saturated tetrahydro-beta-carboline . These compounds are constitutional isomers with the same molecular formula (C18H15BrN2O) but different connectivity, leading to distinct reactivity and biological profiles.

Chemical Synthesis Building Blocks Molecular Libraries

Principal Research and Industrial Applications for (4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone (CAS 906067-41-2)


Structure-Activity Relationship (SAR) Studies on 1-Carbonyl-beta-Carbolines

This compound serves as a crucial probe in SAR programs exploring the 1-carbonyl-beta-carboline pharmacophore. Its specific 4-bromophenyl substituent at the 1-position allows researchers to map the steric and electronic requirements of a hydrophobic pocket, particularly when compared directly to its 3-bromo isomer [1]. The evidence from Section 3 establishes it as a distinct chemical entity ideal for these comparative studies.

Focused Library Synthesis for Kinase Inhibitor Discovery

Based on the precedent that 1-carbonyl-beta-carbolines are a recognized scaffold for kinase inhibition [1], this compound can be used as a key intermediate for generating a focused compound library. Its bromine atom offers a synthetic handle for further derivatization via cross-coupling reactions, as mentioned in related chemical supplier literature.

Synthetic Methodology Development

The novel photo-oxidation methods described for synthesizing 1-benzyl-4,9-dihydro-3H-beta-carbolines [1] indicate that this class of compounds is of active interest to synthetic chemists. CAS 906067-41-2 can be employed as a reference standard or starting material in the development of new catalytic or photochemical reactions targeting this complex heterocyclic system.

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